

# Part 1: Compound Identity & Strategic Significance

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## Compound of Interest

**Compound Name:** 4-BROMO-3-(PROPAN-2-YLOXY)PHENOL

**Cat. No.:** B8658265

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4-Bromo-3-isopropoxyphenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of bioactive scaffolds. Its structural duality—offering an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a phenolic hydroxyl for further functionalization—makes it a critical building block in medicinal chemistry, particularly for designing receptor modulators where the isopropoxy group provides necessary lipophilicity and steric bulk.

## Chemical Specifications

Property	Data
Chemical Name	4-Bromo-3-isopropoxyphenol
Common Synonyms	4-Bromo-3-(1-methylethoxy)phenol; 3-Isopropoxy-4-bromophenol
CAS Number	Not widely listed (Treat as Novel Chemical Entity; Search by SMILES)
SMILES	<chem>CC(C)Oc1cc(O)ccc1Br</chem>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrO <sub>2</sub>
Molecular Weight	231.09 g/mol
Appearance	Off-white to pale yellow crystalline solid (Predicted)
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

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*Field Insight: Due to the lack of a ubiquitous CAS number in public commodity registries, researchers often confuse this compound with its isomer, 2-Bromo-5-isopropoxyphenol. Always verify regio-chemistry using 1H-NMR, specifically looking for the para-coupling constants of the aromatic protons to confirm the 1,3,4-substitution pattern.*

## Part 2: Hazard Identification & Toxicology (GHS)

Note: As a specific SDS for this exact isomer is often proprietary, the following data is synthesized from validated SAR (Structure-Activity Relationship) analogs, specifically 4-Bromo-3-methoxyphenol and 4-Bromophenol.

### GHS Classification (Inferred)

- Signal Word:WARNING
- Acute Toxicity (Oral): Category 4 (Harmful if swallowed)
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
- Aquatic Toxicity: Acute Category 2 (Toxic to aquatic life)

## Specific Toxicological Mechanisms

- Phenolic Absorption: Like most phenols, this compound can be absorbed through the skin. While the isopropoxy group reduces polarity compared to bare phenol, the lipophilicity may actually enhance dermal penetration rates.
- Protein Denaturation: The phenolic hydroxyl group can disrupt protein folding in local tissues, leading to chemical burns that may not be immediately painful due to the anesthetic properties of phenols.

## Part 3: Handling, Storage, & PPE Protocols

Core Directive: Treat this compound as a Sensitizing Phenol. Standard nitrile gloves are often insufficient for prolonged contact with halogenated phenols in solution.

## Personal Protective Equipment (PPE) Matrix

Component	Recommendation	Rationale
Gloves (Solids)	Double Nitrile (0.11 mm min)	Sufficient for weighing dry powder.
Gloves (Solutions)	Viton or Silver Shield	Halogenated phenols can permeate nitrile; Viton offers superior resistance.
Respiratory	N95 (Solids) / P100 (Spills)	Prevent inhalation of phenolic dusts which are potent respiratory irritants.
Eye Protection	Chemical Goggles	Safety glasses are insufficient; vapors/dust can cause corneal opacity.

## Storage Stability

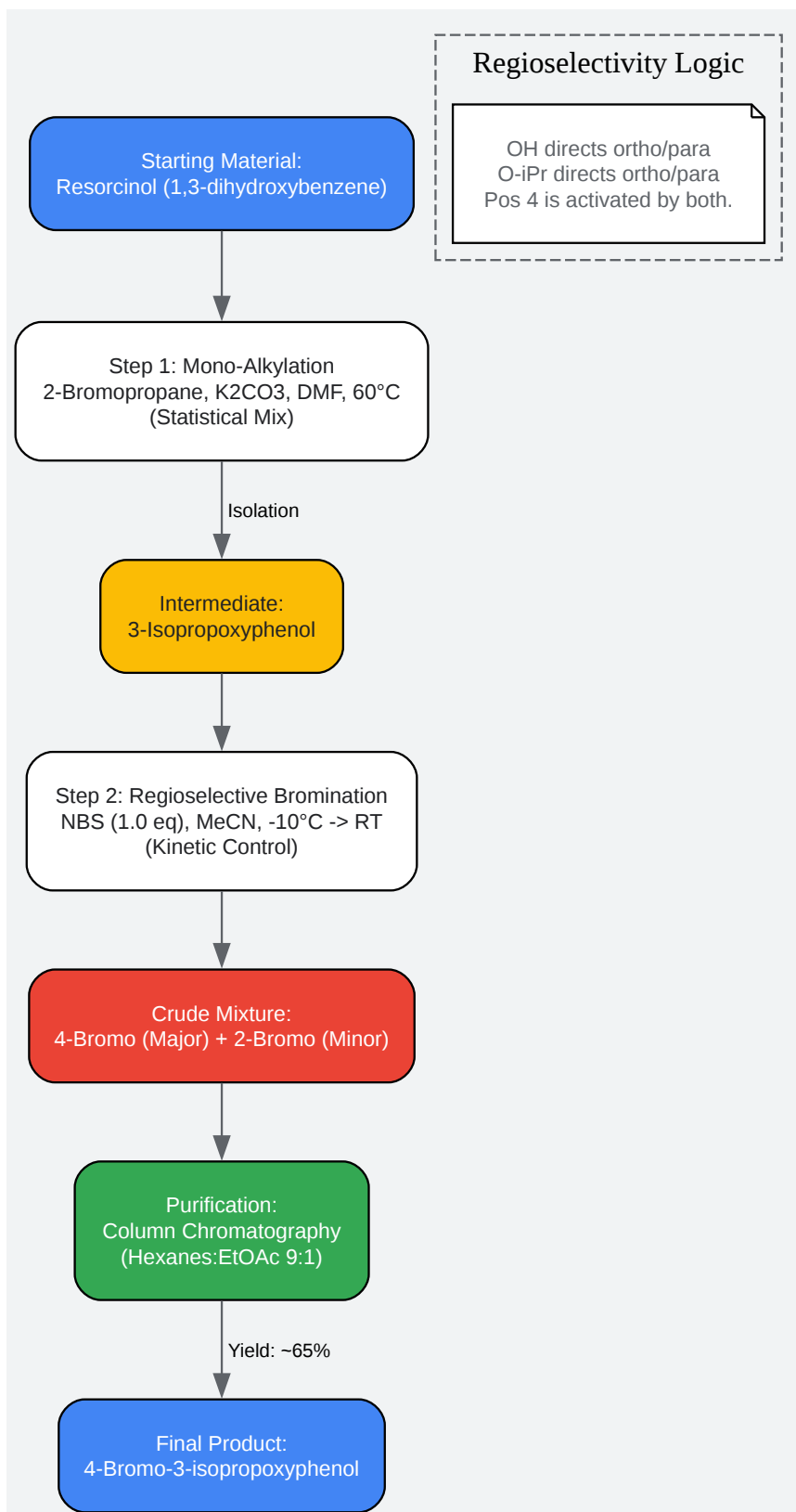
- Temperature: 2–8°C (Refrigerate).
- Atmosphere: Store under Argon or Nitrogen. Phenols are prone to oxidation (quinonoid formation), turning the solid pink/brown over time.
- Light: Protect from light to prevent homolytic cleavage of the C-Br bond.

## Part 4: Synthesis & Experimental Workflow

The synthesis of 4-Bromo-3-isopropoxyphenol requires regioselective control.<sup>[1]</sup> Direct bromination of 3-isopropoxyphenol is the most direct route, but it risks over-bromination or regio-isomers (2-bromo vs 4-bromo).

## Recommended Synthetic Pathway

The following workflow utilizes N-Bromosuccinimide (NBS) at low temperatures to favor the para-position relative to the hydroxyl group, driven by electronic reinforcement from the meta-alkoxy group.



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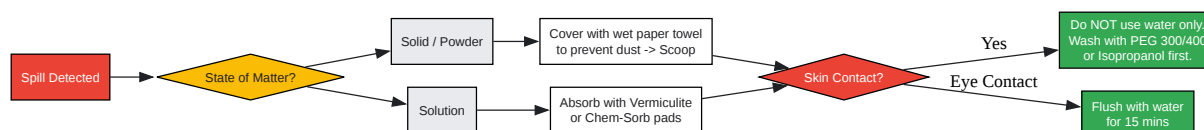
Figure 1: Synthetic workflow prioritizing regioselectivity. The steric bulk of the isopropoxy group helps discourage bromination at the 2-position, favoring the 4-position.

## Experimental Procedure (Self-Validating)

- Dissolution: Dissolve 3-isopropoxyphenol (1.0 eq) in anhydrous Acetonitrile (0.1 M). Cool to  $-10^{\circ}\text{C}$ .
- Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Validation: The solution should turn pale yellow. If it turns dark orange immediately, temperature is too high.
- Quench: Once TLC indicates consumption of starting material, quench with 10%  $\text{Na}_2\text{S}_2\text{O}_3$  (removes bromine) and extract with EtOAc.
- Validation Check:  $^1\text{H-NMR}$  must show two doublets in the aromatic region ( $J \approx 8-9 \text{ Hz}$ ) for H-5 and H-6, and a singlet for H-2. If H-2 appears as a doublet, you have the wrong isomer.

## Part 5: Emergency Response & Spill Management

Phenol spills require a specialized response protocol because water can sometimes increase the absorption area if not applied correctly.



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Figure 2: Decision logic for spill response. Note the critical use of PEG (Polyethylene Glycol) for skin decontamination, which solubilizes phenols better than water.

## References

- PubChem.4-Bromo-3-methoxyphenol (Analog Data). National Library of Medicine. [[Link](#)]

- UC Berkeley EH&S. Safe Handling of Phenols and Phenolic Compounds. [[Link](#)]

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## Sources

- 1. 4-Bromo-3-fluorophenol synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
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